solubility of 4-tert-butyl-2,6-dimethylbenzoic acid in organic solvents
solubility of 4-tert-butyl-2,6-dimethylbenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-tert-butyl-2,6-dimethylbenzoic Acid in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-2,6-dimethylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of its solubility. We delve into the molecular factors governing its dissolution, present a rigorous, field-proven experimental protocol for accurate solubility determination, and summarize available quantitative data. The guide also explores the application of thermodynamic models for correlating solubility, offering predictive insights crucial for process design, optimization of crystallization processes, and formulation development.
Introduction: The Significance of 4-tert-butyl-2,6-dimethylbenzoic Acid
4-tert-butyl-2,6-dimethylbenzoic acid is an aromatic carboxylic acid characterized by a sterically hindered carboxyl group due to the presence of two adjacent methyl groups, and a bulky tert-butyl group on the aromatic ring. This unique structure imparts specific chemical properties and makes it a valuable building block in organic synthesis. Its applications include use as a modifier for alkyd resins, a polymerization regulator for polyesters, and as an additive in cutting oils and corrosion inhibitors[1][2].
Understanding its solubility in various organic solvents is paramount for its practical application. Solubility data governs the choice of solvents for chemical reactions, dictates the efficiency of purification via crystallization, and is a critical parameter in the development of formulations. The interplay between the polar carboxylic acid group, which can engage in hydrogen bonding, and the large, non-polar tert-butyl and dimethylphenyl moieties results in a nuanced solubility profile that requires careful experimental characterization.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of dissolution (ΔG_diss). The process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
For 4-tert-butyl-2,6-dimethylbenzoic acid, the key molecular interactions are:
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Solute-Solute: The crystalline solid is held together by intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups (forming dimers) and van der Waals forces between the bulky aromatic rings. A significant amount of energy, related to the crystal lattice energy, is required to overcome these interactions.
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Solvent-Solvent: Energy is required to create a cavity in the solvent to accommodate the solute molecule.
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Solute-Solvent: The dissolution is driven by favorable interactions between the acid and the solvent. The polar carboxylic acid group can act as a hydrogen bond donor and acceptor, interacting favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The large non-polar part of the molecule interacts well with non-polar solvents (e.g., toluene, hexane) through van der Waals forces.
The general principle of "like dissolves like" provides a qualitative prediction:
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Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.
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Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is anticipated. While the non-polar regions of the solute and solvent interact favorably, these solvents cannot effectively solvate the polar carboxylic acid group.
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Water: Very low solubility is expected due to the dominance of the large, hydrophobic tert-butyl and dimethylphenyl groups[1][3].
The dissolution process is generally endothermic, meaning solubility increases with temperature[4][5]. This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH_diss).
Experimental Determination of Solubility: A Validated Protocol
Accurate and reproducible solubility data is foundational. The static equilibrium shake-flask method is a gold-standard technique for determining the solubility of crystalline compounds. The protocol described below is a self-validating system designed for high fidelity.
Step-by-Step Experimental Protocol
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Material Preparation:
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Verify the purity of 4-tert-butyl-2,6-dimethylbenzoic acid using an appropriate analytical method (e.g., HPLC, DSC).
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Use analytical grade or higher purity solvents. Degas solvents if necessary to prevent bubble formation during heating.
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Preparation of Saturated Solutions:
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For each solvent, add an excess amount of the solid acid to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution[6].
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Record the precise mass of solvent added to each vial.
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Equilibration:
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Place the sealed vials in a constant-temperature shaker bath or a thermostatically controlled incubator.
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Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
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Maintain the temperature with high precision (e.g., ±0.1 K).
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Sample Collection and Preparation:
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Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle.
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Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
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Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any microscopic solid particles.
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Record the exact mass of the collected filtrate.
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Analysis (Gravimetric Method):
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Place the vial containing the filtrate in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.
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The mass of the dissolved solute can be determined by subtracting the tare weight of the vial.
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Data Calculation:
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The solubility can be expressed in various units, most commonly as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.
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Mass Fraction (w): w = (mass of solute) / (mass of solute + mass of solvent)
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Mole Fraction (x): Convert the masses of solute and solvent to moles and calculate x = (moles of solute) / (moles of solute + moles of solvent).
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Experimental Workflow Diagram
Caption: Workflow for the Static Equilibrium Shake-Flask Solubility Measurement.
Solubility Data and Analysis
While a comprehensive dataset from a single source is not publicly available without access to specific journal articles, published research indicates that the solubility of 4-tert-butyl-2,6-dimethylbenzoic acid (referred to as para-tert-butylbenzoic acid in some literature) has been experimentally determined in a range of pure and mixed organic solvents between 293.15 K and 333.15 K (20 °C to 60 °C)[4].
The general trend observed is that solubility increases with increasing temperature across all tested solvents, which is characteristic of an endothermic dissolution process[4][5].
Summary of Solubility Behavior
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Propan-2-ol, 1-Octanol | High | Strong hydrogen bonding interactions between the solvent's -OH group and the solute's -COOH group dominate the dissolution process.[3][4] |
| Polar Aprotic | Acetone, Acetic Acid | Moderate to High | The solvent can act as a hydrogen bond acceptor for the solute's acidic proton. Solubility in acetic acid is particularly relevant for its synthesis via oxidation[4]. |
| Non-Polar Aromatic | Toluene | Moderate | Favorable van der Waals interactions exist between the aromatic rings of the solute and solvent.[3][4] |
| Non-Polar Aliphatic | Hexane | Low | While non-polar interactions are present, the solvent cannot effectively solvate the polar carboxylic acid group, limiting overall solubility.[4] |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic alkyl-aromatic portion of the molecule dominates, making it immiscible with water.[1][3] |
Thermodynamic Modeling of Solubility
To enhance the utility of experimental data, thermodynamic models are used to correlate solubility with temperature. This allows for interpolation and limited extrapolation of data, which is invaluable for process design.
Several models are commonly applied to solid-liquid equilibrium data:
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Modified Apelblat Equation: This is a semi-empirical model that is widely used due to its simplicity and accuracy in fitting experimental data[7][8]. The equation is given as: ln(x) = A + B/T + C ln(T) where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters determined by fitting the equation to experimental data[9].
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λh (Buchowski) Equation: This two-parameter model is also effective for correlating solubility data[7][9]. It is expressed as: ln[1 + λ(1-x)/(x)] = λh(1/T - 1/T_m) where λ and h are model parameters, and T_m is the melting point of the solute.
Studies have shown that for aromatic acids like 4-tert-butyl-2,6-dimethylbenzoic acid, the modified Apelblat equation often provides a better correlation with experimental data compared to other models[4][7]. By fitting the experimental data to these models, it is possible to calculate the thermodynamic properties of dissolution, such as the enthalpy (ΔH_diss), entropy (ΔS_diss), and Gibbs free energy (ΔG_diss)[10].
Practical Applications and Implications
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Crystallization and Purification: The significant difference in solubility across various solvents and its strong temperature dependence are key to developing efficient crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. For instance, its lower solubility in hexane at cooler temperatures suggests its potential use as an anti-solvent or for recrystallization[6].
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Reaction Chemistry: Knowledge of solubility is essential for selecting an appropriate reaction medium that can dissolve reactants to a sufficient concentration, thereby enhancing reaction rates and yield. The synthesis of this acid often involves oxidation in acetic acid, highlighting the importance of its solubility in this solvent[4].
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Formulation Development: In pharmaceutical or material science applications, solubility data guides the selection of excipients and solvent systems to achieve stable and effective formulations.
Conclusion
4-tert-butyl-2,6-dimethylbenzoic acid exhibits a varied and predictable solubility profile in organic solvents, driven by the dual nature of its polar carboxylic acid function and its large non-polar molecular framework. Its solubility is high in polar protic solvents like alcohols and significantly lower in non-polar aliphatic hydrocarbons and water. This solubility is strongly temperature-dependent, a characteristic that can be accurately correlated using thermodynamic models like the modified Apelblat equation. The validated experimental protocol and data analysis framework presented in this guide provide a robust foundation for researchers and engineers to generate and utilize high-quality solubility data for process development, optimization, and scientific discovery.
References
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ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 4-tert-Butylbenzoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Parameters of the Different Models Used To Correlate Solubility Data of.... Retrieved January 24, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Retrieved January 24, 2026, from [Link]
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BYJU'S. (2020, July 15). Test for Carboxyl Group. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 24, 2026, from [Link]
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NCERT. (n.d.). Tests for Functional Groups. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2022, August 3). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Solubility Measurement, Modeling, and Thermodynamic Functions for para -Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems. Retrieved January 24, 2026, from [Link]
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Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Comment on “Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures” and “Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents”. Retrieved January 24, 2026, from [Link]
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